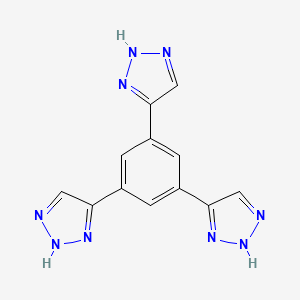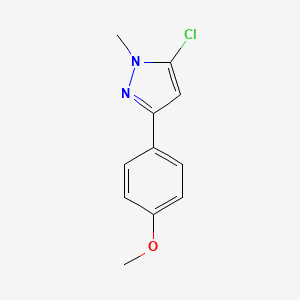
1-(4-Isopropylbenzyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Isopropylbenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Isopropylbenzyl)azetidine can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines but has inherent challenges due to the reactivity of the imine and alkene components.
Industrial Production Methods: Industrial production of this compound often involves the use of photochemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as imine protection, cycloaddition, and subsequent deprotection to obtain the desired azetidine derivative.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isopropylbenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted azetidines or ring-opened products.
Scientific Research Applications
1-(4-Isopropylbenzyl)azetidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Isopropylbenzyl)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain and nitrogen atom contribute to its reactivity, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions, enhancing its utility in catalysis and other applications .
Comparison with Similar Compounds
1-(4-Isopropylbenzyl)azetidine can be compared with other azetidine derivatives and similar nitrogen-containing heterocycles:
Azetidine: The parent compound with a simple four-membered ring.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique steric and electronic properties, making it valuable in specialized applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and beyond.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1-[(4-propan-2-ylphenyl)methyl]azetidine |
InChI |
InChI=1S/C13H19N/c1-11(2)13-6-4-12(5-7-13)10-14-8-3-9-14/h4-7,11H,3,8-10H2,1-2H3 |
InChI Key |
RRVGVQCJLPPPMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


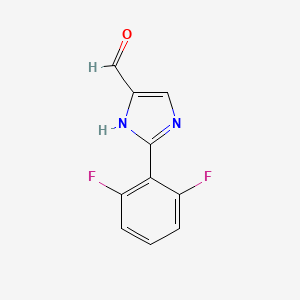
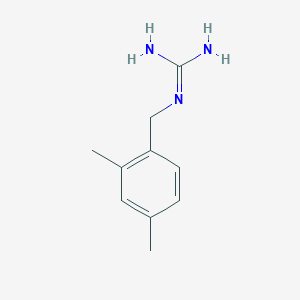
![3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one](/img/structure/B13686477.png)
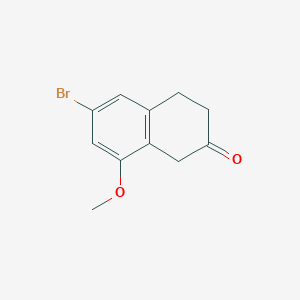
![3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13686486.png)
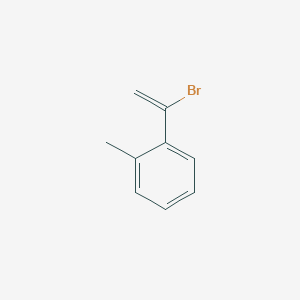
![2-Bromo-3,6-bis((2-ethylhexyl)oxy)thieno[3,2-b]thiophene](/img/structure/B13686497.png)
![7-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13686499.png)
![2-Methyl-3-[(phenylthio)methyl]pyridine](/img/structure/B13686515.png)

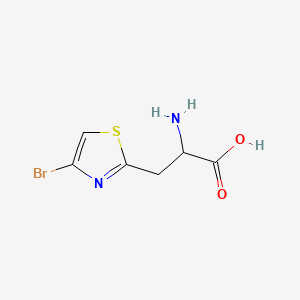
![(3aR,4S,5R,6aS)-4-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13686526.png)
